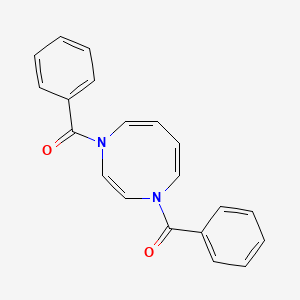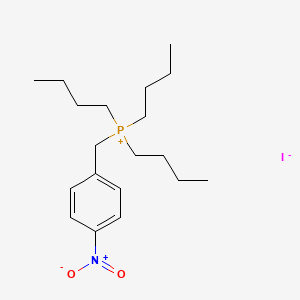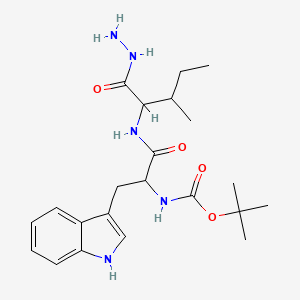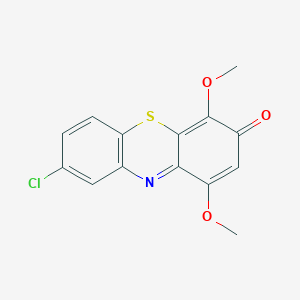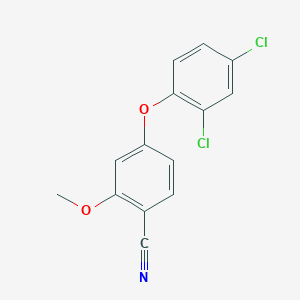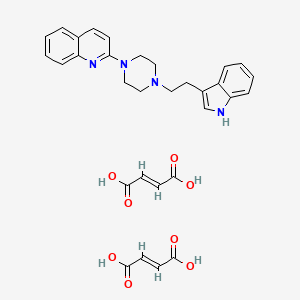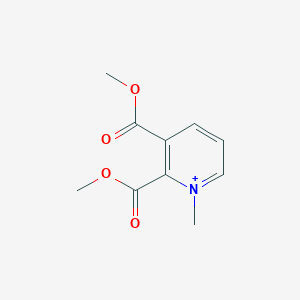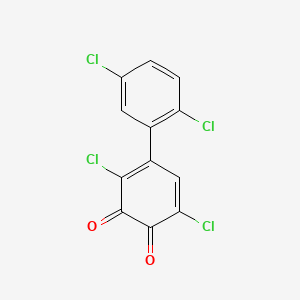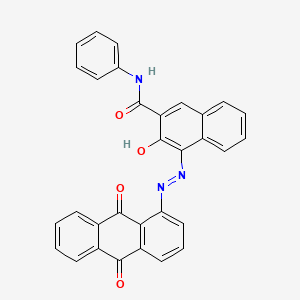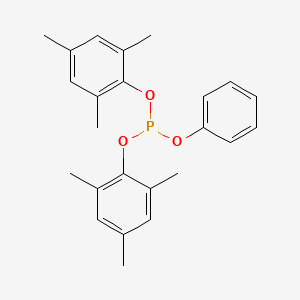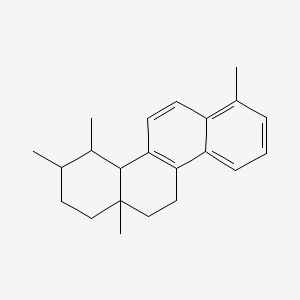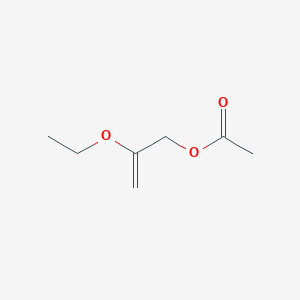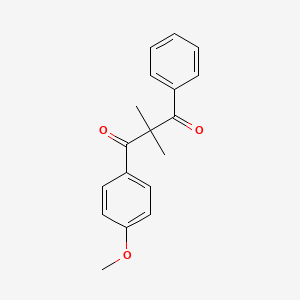
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- is a diketone compound known for its unique chemical properties and applications. It is often used as an intermediate in the synthesis of various organic compounds and has significant relevance in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of phenylmagnesium bromide. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- exerts its effects involves its ability to form stable complexes with various metal ions. This property makes it useful in catalysis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Propanedione, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-
- Avobenzone
Uniqueness
1,3-Propanedione,1-(4-methoxyphenyl)-2,2-dimethyl-3-phenyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to form stable metal complexes and undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
71591-81-6 |
|---|---|
Formule moléculaire |
C18H18O3 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2,2-dimethyl-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O3/c1-18(2,16(19)13-7-5-4-6-8-13)17(20)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
Clé InChI |
DQDUHZXNQRKBGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
